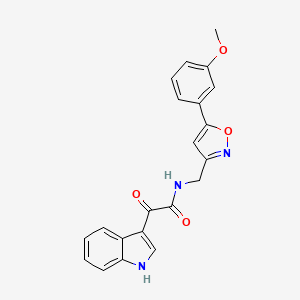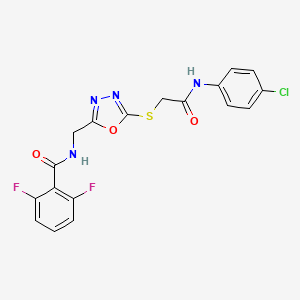
Fmoc-N-methyl-L-2-aminobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-methyl-L-2-aminobutyric acid is a derivative of the amino acid L-2-aminobutyric acid, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The Fmoc group can be introduced to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of this compound is C19H19NO4, and its molecular weight is 325.4 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
This compound is a colorless or slightly yellow crystalline powder . It has a molecular weight of 325.4 .Applications De Recherche Scientifique
Self-Assembly and Functional Materials
Fmoc-modified amino acids, including Fmoc-N-methyl-L-2-aminobutyric acid, are pivotal in creating functional materials due to their self-assembly properties. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to applications in cell cultivation, bio-templating, drug delivery, and the development of therapeutic and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Solid Phase Peptide Synthesis (SPPS)
The Fmoc strategy is extensively used in solid-phase peptide synthesis (SPPS), allowing for the construction of peptides and small proteins with biological activity or isotopic labeling. Advances in this methodology, including the development of various solid supports and linkages, have facilitated the synthesis of complex molecules under a broad range of conditions (Fields & Noble, 2009).
Biomimetic Stereoselective Formation
This compound plays a role in the biomimetic synthesis of complex peptides, such as in the stereoselective formation of methyllanthionine, a component of lantibiotics. This application demonstrates the potential of Fmoc-protected amino acids in mimicking natural biosynthetic processes to produce peptides with desired configurations (Zhou & van der Donk, 2002).
Hydrogel Formation and Biomedical Applications
The Fmoc group contributes to the development of hydrogels from fluorinated Fmoc-Phe derivatives, showcasing the impact of side chain functionalization on self-assembly and hydrogelation. These materials have significant implications for biomedical applications, including drug delivery systems and tissue engineering (Ryan, Doran, Anderson, & Nilsson, 2011).
Analytical Applications
In analytical chemistry, Fmoc-protected amino acids are utilized for the improved chromatographic separation and analysis of amino acids, demonstrating the versatility of Fmoc derivatives in facilitating protein and peptide analysis (Ou, Wilkins, Yan, Gooley, Fung, Sheumack, & Williams, 1996).
Antibacterial Composite Materials
Recent studies highlight the antibacterial capabilities of Fmoc-functionalized amino acids, including the development of composite materials that inhibit bacterial growth. This research underscores the potential of Fmoc amino acids in creating antibacterial coatings and materials for healthcare applications (Schnaider, Ghosh, Bychenko, Grigoriants, Ya'ari, Shalev Antsel, Matalon, Sarig, Brosh, Pilo, Gazit, & Adler-Abramovich, 2019).
Mécanisme D'action
Target of Action
Fmoc-N-methyl-L-2-aminobutyric acid is a modified amino acid that primarily targets the formation of peptides and proteins . It is used as a building block in peptide synthesis, particularly in the creation of stable peptide sequences .
Mode of Action
The mode of action of this compound involves the formation of a covalent bond between the compound and the target molecule . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of Fmoc carbamate, which is frequently used as a protecting group for amines .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. The compound plays a crucial role in the formation of peptides, influencing the assembly of building blocks in the peptide chain . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. The compound’s ability to form a covalent bond with the target molecule and its role as a protecting group for amines facilitate the assembly of peptide chains .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored below +30°C . Moreover, the reaction introducing the Fmoc group should be conducted in a well-ventilated environment to avoid direct exposure for a long time .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLTUKBCCEZSD-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)
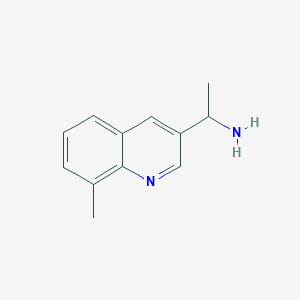
![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)
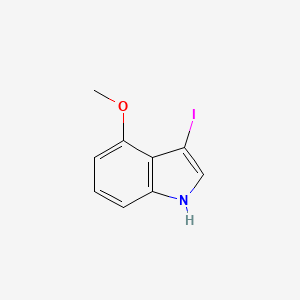
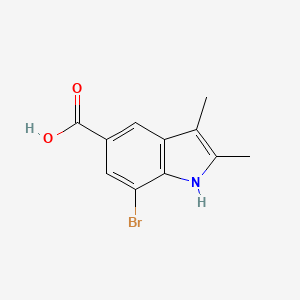

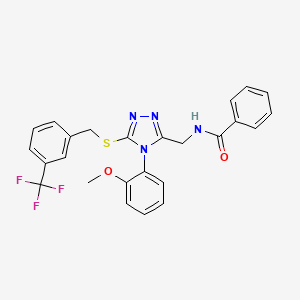
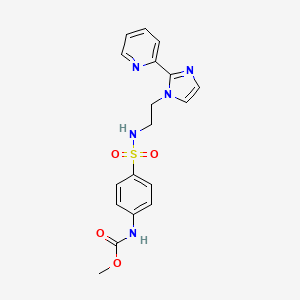
![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)
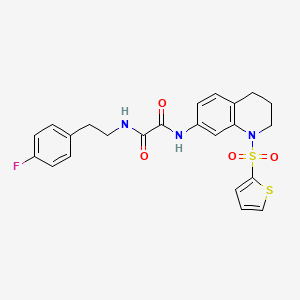
![N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2695165.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
